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Compound of Interest

Compound Name:
2-(4-Bromothiophen-2-

yl)acetonitrile

Cat. No.: B062297 Get Quote

CAS Number: 160005-43-6

This in-depth technical guide serves as a core resource for researchers, scientists, and drug

development professionals interested in the chemical properties, synthesis, and potential

applications of 2-(4-Bromothiophen-2-yl)acetonitrile. This document provides a structured

overview of its known data, detailed experimental protocols, and insights into its relevance in

medicinal chemistry.

Chemical and Physical Properties
2-(4-Bromothiophen-2-yl)acetonitrile is a substituted thiophene derivative with a molecular

formula of C₆H₄BrNS and a molecular weight of 202.07 g/mol .[1][2] It is a key intermediate in

the synthesis of more complex molecules, particularly in the realm of pharmaceutical research.

A summary of its key physical properties is presented in the table below.
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Property Value Reference

CAS Number 160005-43-6 [1]

Molecular Formula C₆H₄BrNS [1][2]

Molecular Weight 202.07 g/mol [1][2]

Physical Form Solid

Boiling Point 289.3 °C at 760 mmHg

Density 1.665 g/cm³

Flash Point 128.8 °C

Synthesis and Experimental Protocols
The synthesis of 2-(4-Bromothiophen-2-yl)acetonitrile can be achieved through a multi-step

process commencing with a commercially available starting material, 4-bromothiophene-2-

carboxaldehyde. The general synthetic pathway involves the reduction of the aldehyde to an

alcohol, followed by conversion to the corresponding acetonitrile.

Experimental Protocol: Synthesis of 2-(4-
Bromothiophen-2-yl)acetonitrile
Step 1: Synthesis of (4-Bromothiophen-2-yl)methanol

This procedure outlines the reduction of 4-bromothiophene-2-carboxaldehyde to (4-

bromothiophen-2-yl)methanol.

Materials:

4-Bromothiophene-2-carboxaldehyde (9.55 g, 50 mmol)

Sodium borohydride (3.78 g, 100 mmol)

Ethanol (100 ml)

Hydrochloric acid (for acidification)
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Diethyl ether (for extraction)

Water

Ice bath

Standard laboratory glassware

Procedure:

A solution of 4-bromothiophene-2-carboxaldehyde (9.55 g, 50 mmol) in 100 ml of ethanol

is prepared in a suitable flask and cooled in an ice bath.[1]

Sodium borohydride (3.78 g, 100 mmol) is gradually added to the cooled solution.[1]

After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours at

room temperature.[1]

The reaction is then acidified with hydrochloric acid.[1]

The mixture is concentrated to dryness under reduced pressure.[1]

Water is added to the residue, and the product is extracted with diethyl ether.[1]

The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous

sodium sulfate), and the solvent is removed under reduced pressure to yield (4-

bromothiophen-2-yl)methanol as an oil (yield: 9.29 g, 96%).[1]

Step 2: Conversion of (4-Bromothiophen-2-yl)methanol to 2-(4-Bromothiophen-2-
yl)acetonitrile

While a detailed, peer-reviewed experimental protocol for this specific conversion was not

found in the public literature, a plausible synthetic route would involve a two-step process:

chlorination of the alcohol followed by cyanation. The following is a generalized workflow based

on standard organic chemistry transformations.

Conceptual Workflow:
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(4-Bromothiophen-2-yl)methanol

Chlorination
(e.g., SOCl₂, PCl₅)

Step 2a

4-Bromo-2-(chloromethyl)thiophene

Cyanation
(e.g., NaCN, KCN in polar aprotic solvent)

Step 2b

2-(4-Bromothiophen-2-yl)acetonitrile

Click to download full resolution via product page

Conceptual synthetic workflow for the conversion of the intermediate alcohol to the final nitrile

product.

Spectroscopic Characterization
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-(4-
Bromothiophen-2-yl)acetonitrile is not readily available in the public domain. For researchers

synthesizing this compound, the following characteristic signals would be expected:

¹H NMR: Signals corresponding to the methylene protons of the acetonitrile group and the

two aromatic protons on the thiophene ring. The chemical shifts and coupling constants

would be indicative of the substitution pattern.

¹³C NMR: Resonances for the two carbons of the acetonitrile group (the quaternary carbon

and the nitrile carbon) and the four carbons of the bromothiophen ring.
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IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching

vibration, typically in the range of 2260-2240 cm⁻¹.

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the

compound, along with a characteristic isotopic pattern due to the presence of a bromine

atom.

Applications in Drug Discovery and Medicinal
Chemistry
Thiophene and its derivatives are recognized as important "privileged scaffolds" in medicinal

chemistry due to their presence in a wide array of biologically active compounds and approved

drugs.[3] The thiophene ring is a versatile bioisostere for the benzene ring and can engage in

various interactions with biological targets.

While specific studies detailing the biological activity or signaling pathway modulation of 2-(4-
Bromothiophen-2-yl)acetonitrile are not extensively reported, its structural motifs are found

in compounds investigated for various therapeutic areas. Thiophene derivatives have been

explored for their potential as:

Antimicrobial agents

Anticancer agents

Anti-inflammatory agents

Neurological disorder treatments

The presence of a reactive nitrile group and a bromine atom on the thiophene ring makes 2-(4-
Bromothiophen-2-yl)acetonitrile a valuable building block for generating a diverse library of

compounds for high-throughput screening in drug discovery programs. The bromine atom, in

particular, serves as a handle for further functionalization via cross-coupling reactions, such as

the Suzuki or Stille couplings, enabling the introduction of various substituents to explore

structure-activity relationships.

The general workflow for utilizing such a building block in a drug discovery context is illustrated

below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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